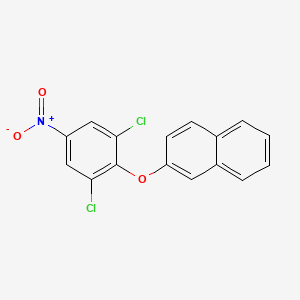
2-(2,6-Dichloro-4-nitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichloro-4-nitrophenoxy)naphthalene is an organic compound that features a naphthalene ring bonded to a phenoxy group substituted with two chlorine atoms and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-4-nitrophenoxy)naphthalene typically involves the reaction of 2,6-dichloro-4-nitrophenol with naphthalen-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloro-4-nitrophenoxy)naphthalene can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The phenoxy group can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Substituted phenoxy derivatives.
Reduction: 2-(2,6-Dichloro-4-aminophenoxy)naphthalene.
Oxidation: Oxidized phenoxy derivatives.
Scientific Research Applications
2-(2,6-Dichloro-4-nitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-4-nitrophenoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenoxy group can participate in various binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-nitrophenol
- 2,6-Dichloro-4-aminophenol
- 2-(2,6-Dichlorophenoxy)naphthalene
Uniqueness
2-(2,6-Dichloro-4-nitrophenoxy)naphthalene is unique due to the combination of its naphthalene and phenoxy moieties, along with the specific substitution pattern of chlorine and nitro groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
83054-05-1 |
|---|---|
Molecular Formula |
C16H9Cl2NO3 |
Molecular Weight |
334.1 g/mol |
IUPAC Name |
2-(2,6-dichloro-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H9Cl2NO3/c17-14-8-12(19(20)21)9-15(18)16(14)22-13-6-5-10-3-1-2-4-11(10)7-13/h1-9H |
InChI Key |
SSBDAWHOTALFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















